molecular formula C16H15Cl2N3O3 B2846463 N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide CAS No. 305337-17-1

N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2846463
CAS No.: 305337-17-1
M. Wt: 368.21
InChI Key: CUXTZZNDENTSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide (CAS 305337-17-1) is a high-purity synthetic compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopaminergic systems. This molecule, with a molecular formula of C16H15Cl2N3O3 and a molecular weight of 368.21 g/mol , belongs to a class of compounds featuring a critical carboxamide linker. Research indicates that the carboxamide functional group in similar 4-phenylpiperazine compounds plays a pivotal role in conferring high binding affinity and selectivity for dopamine D3 receptors . The presence of this linker is essential for D3 receptor selectivity, as its removal has been shown to dramatically reduce binding affinity at the D3 receptor by over 100-fold while maintaining D2 receptor binding, underscoring a key point of separation in structure-activity relationships at these receptor subtypes . With a documented purity of ≥98% , this reagent is supplied for research applications such as investigating the pharmacology of G-protein-coupled receptors, exploring structure-activity relationships in ligand design, and developing selective neuropharmacological probes. The compound has a calculated LogP of 2.52, indicating moderate lipophilicity, and features one hydrogen bond donor and two hydrogen bond acceptors . Researchers should note that this product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is required during handling. This product is intended for research and further manufacturing use only, is not for diagnostic or therapeutic applications, and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-12-4-3-11(10-13(12)18)19-16(23)21-7-5-20(6-8-21)15(22)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXTZZNDENTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,4-dichloroaniline with 2-furoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can modulate serotonin receptors, which are critical in the treatment of depression. The structural features of this compound suggest it may similarly interact with these receptors, providing a pathway for developing new antidepressants .

Anticancer Properties

There is emerging evidence that this compound may have anticancer effects. A study highlighted the ability of piperazine derivatives to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression . This opens avenues for further exploration in oncology.

Anti-inflammatory Effects

Piperazine derivatives have been studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic approach for inflammatory diseases . This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study on Antidepressant Efficacy

A clinical trial investigated the antidepressant efficacy of a piperazine derivative closely related to this compound. Patients exhibited significant improvement in depression scores after 8 weeks of treatment compared to placebo . This suggests potential for further development in treating major depressive disorder.

Cancer Research

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by promoting apoptosis through mitochondrial pathways . These findings support further investigation into its use as an adjunct therapy in oncology.

Data Table: Summary of Applications

Application AreaPotential EffectsMechanism of Action
AntidepressantMood enhancementSerotonin receptor modulation
AnticancerInhibition of cell proliferationInduction of apoptosis
Anti-inflammatoryReduction in inflammationCytokine inhibition

The insights presented here highlight the potential applications of this compound and underscore the need for further research to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Halogen Substitution Patterns
  • N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide (Y1D):
    • Replacing dichlorophenyl with 2,4-difluorophenyl reduces molecular weight (335.305 vs. ~380–400 for dichloro analogues) and alters electronic properties.
    • Fluorine’s smaller atomic radius and lower lipophilicity may enhance solubility but reduce halogen bonding compared to chlorine .
  • N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5): Mono-chlorination at the 3-position yields a lower melting point (193.3–195.2°C) compared to dichloro derivatives, likely due to reduced symmetry and packing efficiency .
Dichlorophenyl vs. Other Aromatic Groups
  • N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) :
    • Para-chlorination results in a melting point of 189.8–191.4°C, comparable to the target compound. The dichloro substitution in the target compound may enhance receptor binding through dual halogen interactions .
  • N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) :
    • Incorporation of a sulfonamide group increases polarity, with a melting point of 164–168°C, suggesting distinct solubility profiles compared to carboxamides .

Piperazine Core Modifications

Carbonyl Group Variations
  • N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide :
    • The isopropyl group increases lipophilicity, which was optimized to reduce hERG channel inhibition while maintaining CCR2 antagonist activity. In contrast, the furan-2-carbonyl group in the target compound may offer a balance between lipophilicity and metabolic stability .
  • 4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide :
    • Dual furan moieties reduce molecular weight (303.31 vs. ~380 for the target compound) and may enhance π-π stacking interactions in biological targets .
Heterocyclic Additions
  • N-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]alanine :
    • The addition of an alanine residue introduces chirality and a carboxylic acid group, enabling salt formation and altering pharmacokinetic properties .

Pharmacological and Physicochemical Properties

Table 1: Key Data for Selected Compounds
Compound Name Molecular Weight Melting Point (°C) Key Features Reference
N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide ~380 Not reported Discontinued; dichlorophenyl + furan-2-carbonyl
N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide (Y1D) 335.31 Not reported Enhanced solubility; fluorophenyl substitution
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) ~400 193.3–195.2 Mono-chlorophenyl; quinazolinone scaffold
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) ~550 164–168 Sulfonamide group; high polarity

Biological Activity

N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a piperazine ring, a furan moiety, and a dichlorophenyl group. The unique combination of these structural elements contributes to its lipophilicity and enhances its biological activity. The furan-2-carbonyl moiety is particularly noted for its association with various pharmacological properties.

Structural Formula

Molecular Formula C16H15Cl2N3O\text{Molecular Formula C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in metabolic pathways related to cancer and inflammation. Notably, it targets pantothenate kinase, a key enzyme in coenzyme A biosynthesis, which is crucial for fatty acid metabolism and cellular energy production.
  • Anticancer Activity : Studies have shown that this compound possesses antiproliferative effects against several cancer cell lines. For example, it has demonstrated efficacy against colon carcinoma cells (HCT-15) with an IC50 value comparable to standard chemotherapeutic agents .
  • Molecular Interactions : Interaction studies using molecular docking simulations reveal that this compound interacts with specific protein targets primarily through hydrogen bonding and hydrophobic interactions. This binding affinity is essential for its biological activity.

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of various piperazine derivatives, this compound exhibited significant growth inhibition in HCT-15 cells. The study concluded that the presence of the dichlorophenyl group was critical for enhancing the anticancer activity of the compound .
  • Enzyme Kinetics : Research involving enzyme kinetics demonstrated that this compound effectively inhibited pantothenate kinase activity in vitro. The inhibition was found to be competitive, suggesting potential for further development as an anticancer therapeutic agent.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(3-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamideSimilar piperazine and furan structureLacks one chlorine atom; may exhibit different biological activity
1-(3,4-dichlorophenyl) piperazineContains only the piperazine ring without furanSimpler structure; primarily studied for neuropharmacological effects
4-(furan-2-carbonyl) piperidineSimilar carbonyl group but lacks dichlorophenylDifferent ring structure; may have distinct pharmacological properties

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,4-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach:

Amination : React 3,4-dichloroaniline with a carbonyl chloride derivative (e.g., furan-2-carbonyl chloride) in the presence of triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent .

Piperazine coupling : Introduce the piperazine ring via nucleophilic substitution under reflux conditions (60–80°C) in tetrahydrofuran (THF) .

  • Key considerations : Optimize reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of dichlorophenylamine to piperazine derivative) to achieve >75% yield. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical workflow :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to verify substituent positions. For example, the furan carbonyl group appears at ~168 ppm in 13C^{13}C NMR, while dichlorophenyl protons resonate as doublets (δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should confirm the molecular ion peak at m/z 404.2 (calculated for C17H15Cl2N3O2C_{17}H_{15}Cl_2N_3O_2) .
  • X-ray crystallography : For absolute configuration, co-crystallize with PH-interacting protein (PHIP) and resolve via 1.22 Å resolution X-ray diffraction (PDB ID: 5S8T) .

Q. What functional groups dominate its reactivity?

  • Key groups :
  • Piperazine carboxamide : Prone to nucleophilic substitution at the carbonyl carbon (e.g., hydrolysis under acidic/basic conditions) .
  • Furan-2-carbonyl : Electrophilic at the carbonyl oxygen; participates in cycloaddition reactions (e.g., Diels-Alder) .
  • 3,4-Dichlorophenyl : Stabilizes π-π stacking in receptor binding pockets, confirmed via molecular docking studies .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substituent influence receptor selectivity in neurological targets?

  • Structure-activity relationship (SAR) :
  • The dichloro substitution enhances binding to dopamine D3 receptors (D3R) by 1000-fold over D2R, as shown in radioligand assays (KiK_i: D3R = 2.6 nM vs. D2R = 393 nM) .
  • Mechanism : Chlorine atoms induce steric and electronic effects, stabilizing interactions with the second extracellular (E2) loop of D3R .
  • Contradiction : Removing the carbonyl linker (e.g., replacing carboxamide with amine) reduces D3R affinity by >100-fold, emphasizing the carbonyl’s role in hydrogen bonding .

Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?

  • Case study :
  • Issue : Variability in serotonin receptor (5-HT1A_{1A}) inhibition (IC50_{50} ranges: 0.1–10 µM) among analogs with differing halogen positions .
  • Resolution :

Molecular dynamics simulations : Compare binding poses in 5-HT1A_{1A} homology models (e.g., 3,4-dichloro vs. 4-chloro derivatives).

Free-energy perturbation (FEP) : Quantify ΔΔG contributions of chlorine substituents .

  • Outcome : Meta-chloro groups disrupt hydrophobic interactions with Phe305 in 5-HT1A_{1A}, reducing potency .

Q. How can crystallography guide the design of analogs with improved metabolic stability?

  • Insights from PDB 5S8T :
  • The furan carbonyl forms a hydrogen bond with Tyr123 of PHIP, while the dichlorophenyl group occupies a hydrophobic pocket .
  • Design strategy :
  • Replace furan with thiophene to enhance π-stacking (test via DFT calculations).
  • Introduce methyl groups on piperazine to reduce CYP3A4-mediated oxidation (validate via liver microsome assays) .

Q. What methodologies quantify the impact of solvent polarity on reaction yields during scale-up?

  • Experimental design :
  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DCM vs. THF) and temperature (40–100°C) in a 2k^k factorial design.
  • Metrics : Track yield (%) and purity (HPLC, >95% area).
  • Result : THF at 70°C maximizes yield (82%) due to improved solubility of the dichlorophenyl intermediate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.